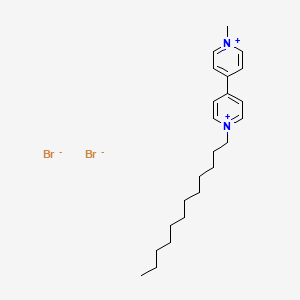
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- is a heterocyclic organic compound that features an oxazolidine ring with a 2-(2-chloro-4-dimethylaminophenyl) substituent. This compound is part of the broader class of oxazolidines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxazolidines are typically synthesized through the condensation of 2-amino alcohols with aldehydes or ketones . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the oxazolidine ring. For instance, the condensation of 2-aminoethanol with 2-chloro-4-dimethylaminobenzaldehyde under acidic conditions can yield Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)-.
Industrial Production Methods
Industrial production of oxazolidines may involve continuous flow processes to enhance efficiency and yield. These processes often utilize readily available starting materials and catalysts to streamline the synthesis. The use of flow reactors can also help in controlling reaction parameters more precisely, leading to higher purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions to substitute the chloro group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- involves its interaction with specific molecular targets. For instance, oxazolidinones, a related class of compounds, inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby blocking protein synthesis and exerting antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents and specific applications.
Bisoxazolidines: Contain two oxazolidine rings and are used as performance modifiers in polyurethane coatings.
Uniqueness
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
73806-27-6 |
|---|---|
Molekularformel |
C11H15ClN2O |
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
3-chloro-N,N-dimethyl-4-(1,3-oxazolidin-2-yl)aniline |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)8-3-4-9(10(12)7-8)11-13-5-6-15-11/h3-4,7,11,13H,5-6H2,1-2H3 |
InChI-Schlüssel |
FQHQFSYURCKMRK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)C2NCCO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


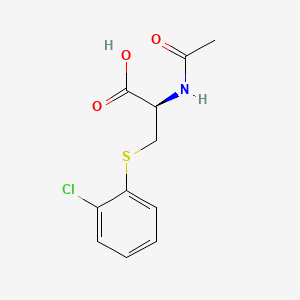
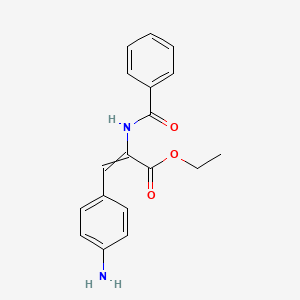
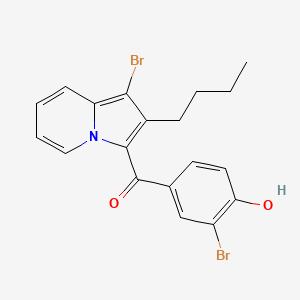

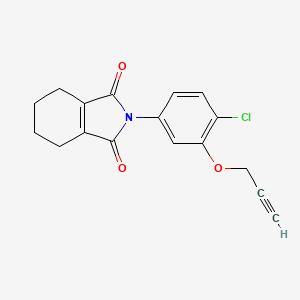
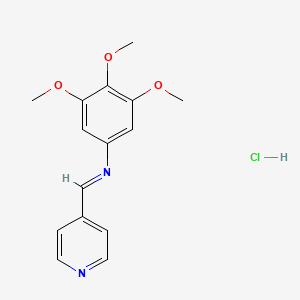
![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)
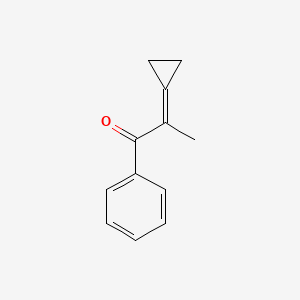

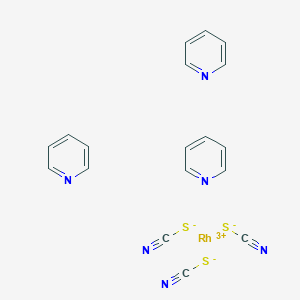
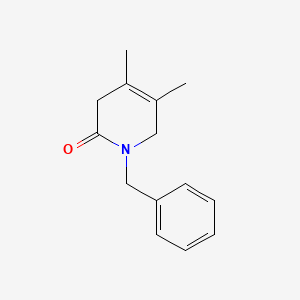

![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
